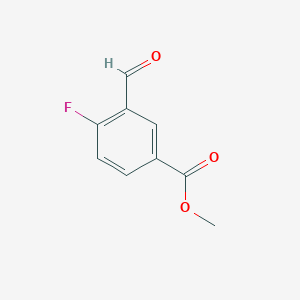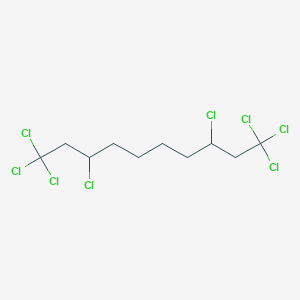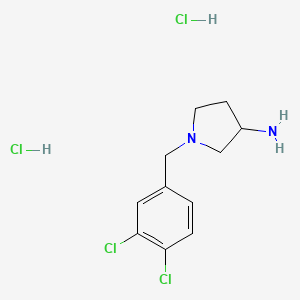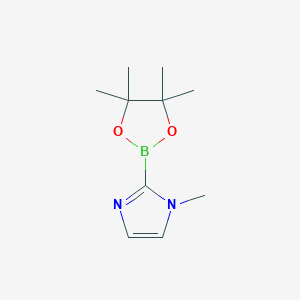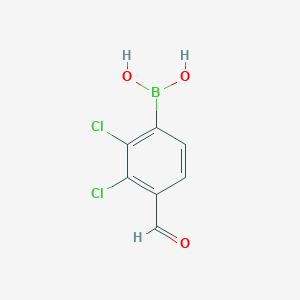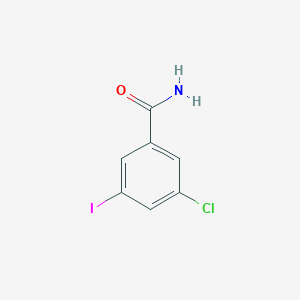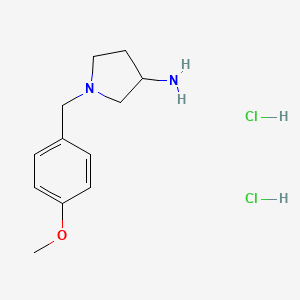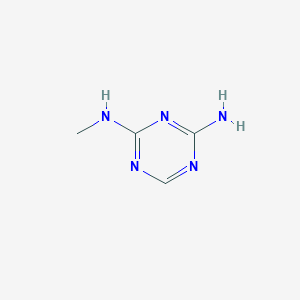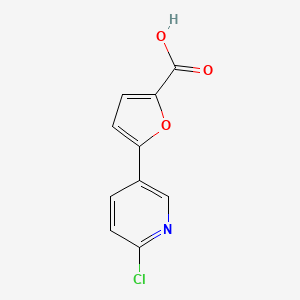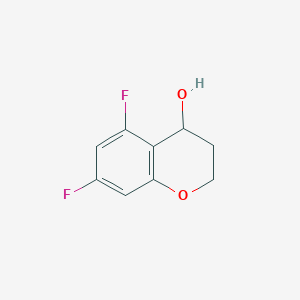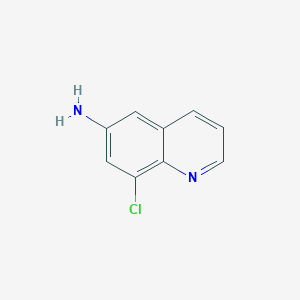
8-Chloroquinolin-6-amine
概要
説明
8-Chloroquinolin-6-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in recent years. One method involves an oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature . In this process, dichloromethane (DCM) is used as the chlorinating reagent . This method has good position-control, and water and air tolerance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2/c10-8-5-7 (11)4-6-2-1-3-12-9 (6)8/h1-5H,11H2 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be involved in an oxidant-free electrochemical regioselective chlorination . This reaction uses dichloromethane (DCM) as the chlorinating reagent and can be carried out at ambient temperature .
Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 178.62 .
科学的研究の応用
Antibacterial Properties : Research by Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, which demonstrated significant antibacterial activity against gram-positive and gram-negative strains, particularly S. aureus, with MIC values in the range of approximately 2-5 microg/mL. This suggests potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Antitumor Activity : A study by Ren et al. (2013) involved the synthesis of novel 4-aminoquinoline derivatives as antitumor agents. These compounds showed excellent cytotoxicity against various cancer cell lines, including HCT-116, A549, DU-145, HepG2, and LN229. This indicates the potential of 8-Chloroquinolin-6-amine derivatives in cancer therapy (Ren et al., 2013).
Metal Ion Complexation : Su et al. (1999) synthesized 8-hydroxyquinoline-containing diaza-18-crown-6 ligands, demonstrating the ability of these compounds to form strong complexes with various metal ions. This suggests potential applications in creating selective metal ion sensors or in the field of coordination chemistry (Su et al., 1999).
Antimalarial Activity : Beagley et al. (2003) reported the synthesis of new compounds with antimalarial activity, involving chloroquine analogues such as (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine. These findings are particularly relevant for the development of new antimalarial drugs (Beagley et al., 2003).
COVID-19 Inhibitors : In the context of the COVID-19 pandemic, Mohamed et al. (2021) synthesized N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. The molecular docking study suggested these compounds as potential COVID-19 inhibitors (Mohamed et al., 2021).
Chemical Sensing : Prodi et al. (2001) explored the luminescent properties of 5-chloro-8-hydroxyquinoline and its complexes, highlighting its potential in developing chemosensors for metal ions, which can be crucial in environmental monitoring and analytical chemistry (Prodi et al., 2001).
Amino Acid Derivatization : Yu et al. (1994) developed a polymeric reagent containing 6-aminoquinoline for the off-line derivatization of amines and amino acids in high-performance liquid chromatography, enhancing analytical techniques for biological molecules (Yu et al., 1994).
Safety and Hazards
When handling 8-Chloroquinolin-6-amine, it is advised to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .
将来の方向性
The future directions of 8-Chloroquinolin-6-amine research could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient and environmentally friendly synthesis methods, such as the oxidant-free electrochemical regioselective chlorination method , could be a promising area of research. Additionally, given the importance of quinoline derivatives in medicinal chemistry, further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives could also be a fruitful direction for future research.
作用機序
Target of Action
It is known that quinoline-based compounds, such as 8-chloroquinolin-6-amine, often target heme polymerase in plasmodium species .
Mode of Action
This compound, like other quinoline-based compounds, is believed to inhibit the action of heme polymerase, which leads to the buildup of toxic heme in Plasmodium species . This buildup of toxic heme can lead to the death of the parasite .
Biochemical Pathways
It is known that the inhibition of heme polymerase disrupts the life cycle of plasmodium species, affecting their ability to survive and reproduce .
Pharmacokinetics
It is known that quinoline-based compounds generally have a long duration of action, with a half-life of 20-60 days .
Result of Action
The inhibition of heme polymerase and the subsequent buildup of toxic heme can lead to the death of plasmodium species .
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid at room temperature .
特性
IUPAC Name |
8-chloroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACJWHTFMNNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700840 | |
| Record name | 8-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-62-8 | |
| Record name | 8-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



